

# Vistusertib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

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## Compound of Interest

Compound Name: *Vistusertib*

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## Abstract

**Vistusertib**, also known as AZD2014, is a potent and selective second-generation inhibitor of the mammalian target of rapamycin (mTOR). As a dual inhibitor of both mTORC1 and mTORC2 complexes, it represents a significant advancement over earlier mTOR inhibitors, such as rapamycin analogs, which primarily target mTORC1. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and key experimental data related to **Vistusertib**, intended for professionals in the field of drug discovery and development.

## Chemical Structure and Properties

**Vistusertib** is a synthetic, orally bioavailable small molecule.<sup>[1]</sup> Its chemical identity is well-defined, and its key properties are summarized in the table below.

Identifier	Value	Source
IUPAC Name	3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide	PubChem[1]
Chemical Formula	C <sub>25</sub> H <sub>30</sub> N <sub>6</sub> O <sub>3</sub>	PubChem[1]
Molecular Weight	462.5 g/mol	PubChem[1]
CAS Number	1009298-59-2	Selleck Chemicals[2]
Canonical SMILES	<chem>C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@H]5C</chem>	PubChem[1]
InChI Key	JUSFANSTBFGBAF-IRXDYDNUSA-N	PubChem[1]
Nature	Synthetic	Abcam[3]
Solubility	Soluble in DMSO to 50 mM	Abcam[3]

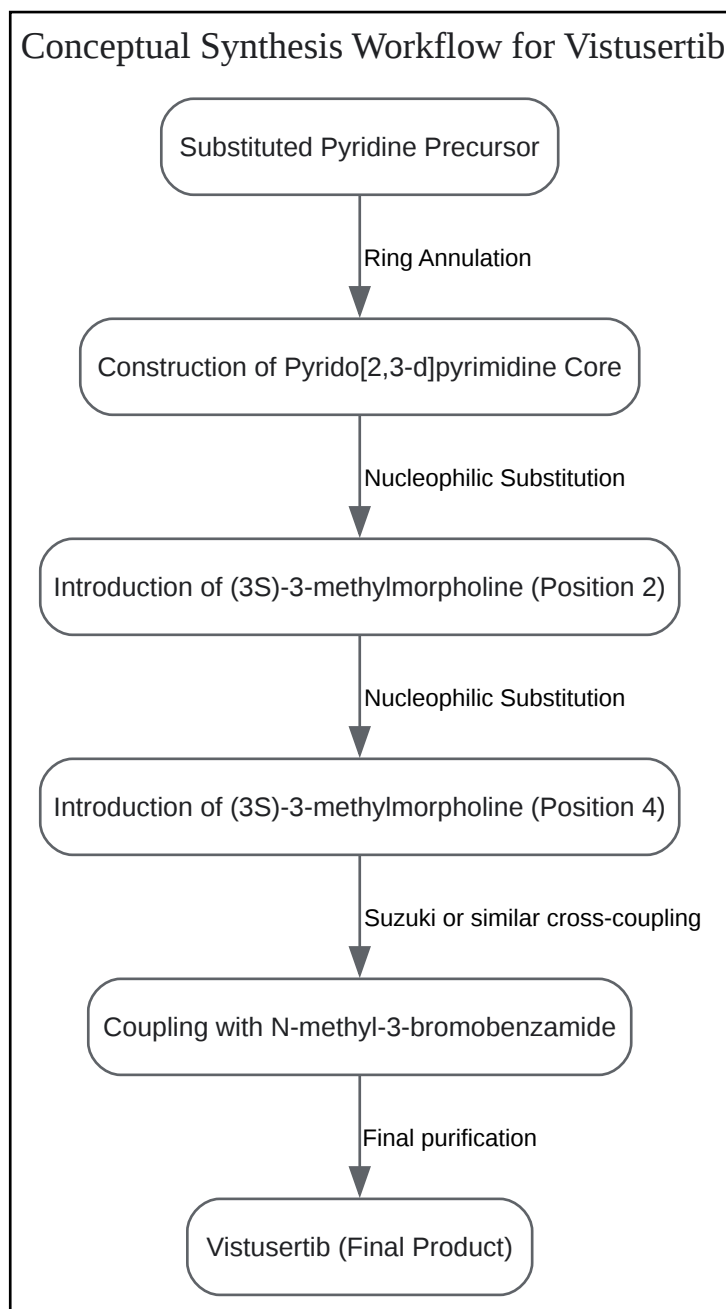
## Synthesis of Vistusertib

Detailed, step-by-step synthesis protocols for **Vistusertib** are proprietary and not extensively published in peer-reviewed literature. However, based on patent literature and common organic synthesis strategies for similar heterocyclic compounds, the synthesis likely involves a multi-step process. A plausible synthetic route would center on the construction of the core pyrido[2,3-d]pyrimidine ring system, followed by the attachment of the side chains.

### Conceptual Synthetic Workflow:

The synthesis would likely begin with a substituted pyridine precursor, which is then used to build the fused pyrimidine ring. The two (3S)-3-methylmorpholin-4-yl groups and the N-methylbenzamide moiety would be introduced through sequential nucleophilic substitution and amide coupling reactions. The stereochemistry of the methylmorpholinyl groups is a critical

aspect of the synthesis, likely established using a chiral starting material or through asymmetric synthesis methods.[4]



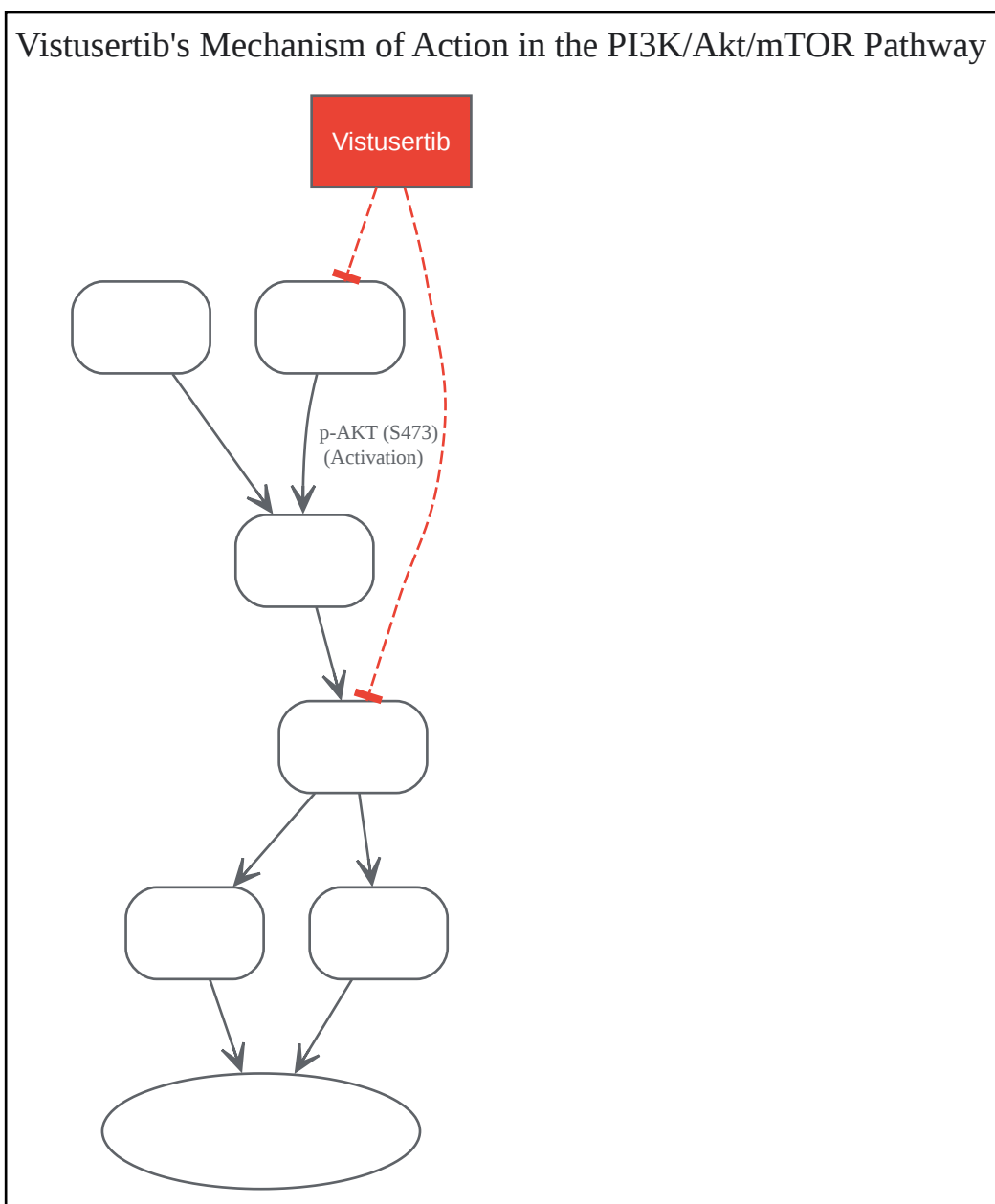
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Caption: A high-level conceptual workflow for the synthesis of **Vistusertib**.

## Mechanism of Action: Dual mTORC1/2 Inhibition

**Vistusertib** functions as an ATP-competitive inhibitor of mTOR kinase, a critical node in the PI3K/AKT/mTOR signaling pathway.[5][6] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[6] Unlike first-generation mTOR inhibitors (rapalogs) that allosterically inhibit mTORC1, **Vistusertib** binds to the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[5]

- Inhibition of mTORC1: This leads to the dephosphorylation of its downstream effectors, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This action suppresses protein synthesis and cell growth.[2]
- Inhibition of mTORC2: This is a key advantage of **Vistusertib**. mTORC2 is responsible for the phosphorylation and full activation of AKT at serine 473 (pAKT S473). By inhibiting mTORC2, **Vistusertib** blocks this crucial step, leading to a feedback inhibition of the PI3K pathway and inducing apoptosis.[2]



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Caption: **Vistusertib** dually inhibits mTORC1 and mTORC2 in the PI3K/Akt/mTOR pathway.

## Quantitative Data

### In Vitro Potency

**Vistusertib** has demonstrated high potency in both biochemical and cellular assays.

Target	Assay Type	IC <sub>50</sub>	Source
mTOR	Cell-free enzymatic assay	2.8 nM	Selleck Chemicals[2]
p-AKT (S473)	Cellular assay (MDAMB468 cells)	78 nM	MedChemExpress[7]
pS6 (S235/236)	Cellular assay (MDAMB468 cells)	210 nM	MedChemExpress[7]
PI3Kα	Cell-free enzymatic assay	3,766 nM	TargetMol[8]

## Clinical Efficacy Data

Clinical trials have evaluated **Vistusertib** in combination with other agents across various cancers.

Trial / Cancer Type	Treatment Arms	Primary Endpoint	Result	Source
VICTORIA / Endometrial Cancer	Vistusertib + Anastrozole (V+A) vs. Anastrozole alone (A)	Progression-Free Rate at 8 weeks (8wk-PFR)	67.3% (V+A) vs. 39.1% (A)	JAMA Oncology[9]
VICTORIA / Endometrial Cancer	Vistusertib + Anastrozole (V+A) vs. Anastrozole alone (A)	Median Progression-Free Survival (PFS)	5.2 months (V+A) vs. 1.9 months (A)	JAMA Oncology[9]
TAX-TORC / Ovarian Cancer	Vistusertib + Paclitaxel	RECIST Response Rate	52% (13/25 patients)	Annals of Oncology[10]
TAX-TORC / Ovarian Cancer	Vistusertib + Paclitaxel	Median Progression-Free Survival (PFS)	5.8 months	Annals of Oncology[10]
TAX-TORC / Squamous NSCLC	Vistusertib + Paclitaxel	RECIST Response Rate	35% (8/23 patients)	Annals of Oncology[10]
TAX-TORC / Squamous NSCLC	Vistusertib + Paclitaxel	Median Progression-Free Survival (PFS)	5.8 months	Annals of Oncology[10]

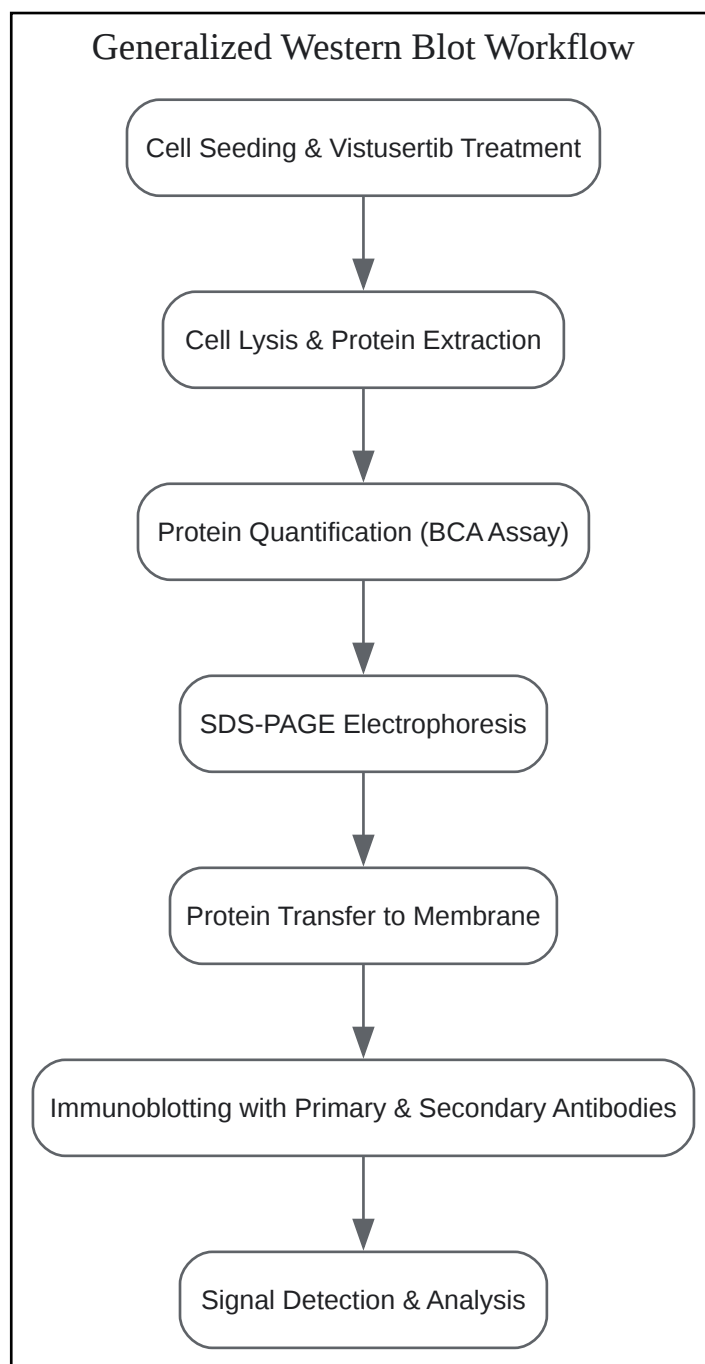
## Key Experimental Protocols

While specific, detailed protocols from individual studies are not publicly available, this section outlines the generalized methodologies for key experiments used to characterize **Vistusertib**.

### In Vitro Western Blot for Pathway Inhibition

This protocol is a standard method to assess the phosphorylation status of mTOR pathway proteins.

- Cell Culture and Treatment: Plate cancer cell lines (e.g., MDAMB468, HeyA8, SKOV3) and allow them to adhere.[\[5\]](#)[\[11\]](#) Treat cells with varying concentrations of **Vistusertib** or DMSO (vehicle control) for a specified duration (e.g., 24 hours).[\[11\]](#)
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[\[12\]](#)
- SDS-PAGE and Transfer: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[\[12\]](#)
- Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against p-AKT (S473), p-S6K, p-S6 (S235/236), and total protein counterparts, as well as a loading control (e.g.,  $\beta$ -actin or GAPDH).
- Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.



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Caption: A standard workflow for Western blot analysis of mTOR pathway inhibition.

## In Vivo Tumor Xenograft Study

This protocol describes a common approach to evaluate the anti-tumor efficacy of **Vistusertib** in a living organism.

- Cell Culture and Implantation: Culture a human cancer cell line (e.g., MCF7, A2780CisR).[5]  
[6] Implant a specific number of cells (e.g.,  $3 \times 10^5$  to  $5 \times 10^6$ ) subcutaneously or orthotopically into the flank or relevant tissue of immunocompromised mice (e.g., BALB/c nude or SCID).  
[5][13]
- Tumor Growth and Randomization: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the animals into treatment and control groups.
- Drug Administration: Prepare **Vistusertib** in a suitable vehicle (e.g., CMC-Na suspension).  
[14] Administer the drug orally (p.o.) according to the study's dosing schedule (e.g., daily, or intermittently).[2] The control group receives the vehicle only.
- Monitoring: Measure tumor volumes with calipers two to three times per week.[13] Monitor animal body weight and overall health as indicators of toxicity.
- Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot for pharmacodynamic markers, immunohistochemistry).[5]

## Conclusion

**Vistusertib** is a highly potent dual mTORC1/2 inhibitor with a well-characterized chemical structure and mechanism of action. Its ability to block both mTOR complexes provides a more comprehensive inhibition of the PI3K/AKT/mTOR pathway compared to earlier agents. Preclinical and clinical data demonstrate its potential as an effective anti-neoplastic agent, particularly in combination with other targeted therapies. This guide provides a foundational understanding for researchers and clinicians working on the development and application of next-generation mTOR pathway inhibitors.

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